molecular formula C12H17NO2 B033676 3-(dipropylamino)-3,4-dihydro-2H-chromen-5-ol CAS No. 109140-25-2

3-(dipropylamino)-3,4-dihydro-2H-chromen-5-ol

Cat. No. B033676
M. Wt: 249.35 g/mol
InChI Key: LVGZMSLJNXRODJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(dipropylamino)-3,4-dihydro-2H-chromen-5-ol, also known as DPAC, is a synthetic compound that belongs to the class of chroman derivatives. DPAC has gained attention in recent years due to its potential therapeutic properties.

Mechanism Of Action

3-(dipropylamino)-3,4-dihydro-2H-chromen-5-ol exerts its effects through the modulation of various signaling pathways in the body. It has been shown to inhibit the activity of NF-κB, a transcription factor involved in the regulation of inflammatory response. 3-(dipropylamino)-3,4-dihydro-2H-chromen-5-ol also activates the Nrf2 pathway, which plays a role in the cellular defense against oxidative stress. Additionally, 3-(dipropylamino)-3,4-dihydro-2H-chromen-5-ol has been shown to modulate the activity of various enzymes involved in the metabolism of glucose and lipids.

Biochemical And Physiological Effects

3-(dipropylamino)-3,4-dihydro-2H-chromen-5-ol has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which play a role in the development of chronic inflammation. 3-(dipropylamino)-3,4-dihydro-2H-chromen-5-ol has also been shown to inhibit the proliferation and migration of cancer cells. Additionally, 3-(dipropylamino)-3,4-dihydro-2H-chromen-5-ol has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.

Advantages And Limitations For Lab Experiments

3-(dipropylamino)-3,4-dihydro-2H-chromen-5-ol has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized with high purity. 3-(dipropylamino)-3,4-dihydro-2H-chromen-5-ol is also stable and can be stored for extended periods without degradation. However, 3-(dipropylamino)-3,4-dihydro-2H-chromen-5-ol has limitations as well. It has low solubility in water, which can make it difficult to administer in certain experiments. Additionally, 3-(dipropylamino)-3,4-dihydro-2H-chromen-5-ol has not been extensively studied in humans, and its safety and efficacy in humans are not well established.

Future Directions

There are several future directions for the study of 3-(dipropylamino)-3,4-dihydro-2H-chromen-5-ol. One potential direction is the development of 3-(dipropylamino)-3,4-dihydro-2H-chromen-5-ol-based therapies for the treatment of inflammatory diseases, cancer, and neurodegenerative diseases. Another direction is the exploration of the mechanisms underlying the effects of 3-(dipropylamino)-3,4-dihydro-2H-chromen-5-ol, including its effects on cellular signaling pathways and gene expression. Additionally, further studies are needed to establish the safety and efficacy of 3-(dipropylamino)-3,4-dihydro-2H-chromen-5-ol in humans.

Synthesis Methods

3-(dipropylamino)-3,4-dihydro-2H-chromen-5-ol can be synthesized through a multi-step process involving the reaction of 4-hydroxycoumarin with dipropylamine in the presence of a catalyst. The resulting product is then subjected to hydrogenation and cyclization to form 3-(dipropylamino)-3,4-dihydro-2H-chromen-5-ol. The synthesis method has been optimized to improve the yield and purity of 3-(dipropylamino)-3,4-dihydro-2H-chromen-5-ol.

Scientific Research Applications

3-(dipropylamino)-3,4-dihydro-2H-chromen-5-ol has been studied for its potential therapeutic properties in various fields of research. It has been shown to exhibit anti-inflammatory, anti-cancer, and neuroprotective effects. 3-(dipropylamino)-3,4-dihydro-2H-chromen-5-ol has also been studied for its potential use in the treatment of cardiovascular diseases, diabetes, and Alzheimer's disease.

properties

CAS RN

109140-25-2

Product Name

3-(dipropylamino)-3,4-dihydro-2H-chromen-5-ol

Molecular Formula

C12H17NO2

Molecular Weight

249.35 g/mol

IUPAC Name

3-(dipropylamino)-3,4-dihydro-2H-chromen-5-ol

InChI

InChI=1S/C15H23NO2/c1-3-8-16(9-4-2)12-10-13-14(17)6-5-7-15(13)18-11-12/h5-7,12,17H,3-4,8-11H2,1-2H3

InChI Key

LVGZMSLJNXRODJ-UHFFFAOYSA-N

SMILES

CCCN(CCC)C1CC2=C(C=CC=C2OC1)O

Canonical SMILES

CCCN(CCC)C1CC2=C(C=CC=C2OC1)O

synonyms

3-propylamino-5-hydroxychroman
5-hydroxy-3-(N-di-n-propylamino)chroman
NDO 008
NDO-008

Origin of Product

United States

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